molecular formula C22H27N5O3S B14029636 (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide

(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide

Cat. No.: B14029636
M. Wt: 441.5 g/mol
InChI Key: FEOYQQKILUILEH-ZDUSSCGKSA-N
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Description

(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyridine core, a morpholine ring, and a thiazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the morpholine ring and the thiazole moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include those with a pyrrolo[3,4-c]pyridine core or a thiazole moiety. Examples include:

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[5-[2-[(1S)-1-cyclopropylethyl]-4-morpholin-4-yl-3-oxo-1H-pyrrolo[3,4-c]pyridin-6-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H27N5O3S/c1-12-19(31-22(23-12)24-14(3)28)17-10-16-11-27(13(2)15-4-5-15)21(29)18(16)20(25-17)26-6-8-30-9-7-26/h10,13,15H,4-9,11H2,1-3H3,(H,23,24,28)/t13-/m0/s1

InChI Key

FEOYQQKILUILEH-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)[C@@H](C)C4CC4)N5CCOCC5

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)C(C)C4CC4)N5CCOCC5

Origin of Product

United States

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